4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide

NAAA Inhibition Pain & Inflammation Enzyme Assay

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide (CAS 951940-42-4) is a synthetic small-molecule belonging to the chromone-benzamide class. It functions as a potent, selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) and vascular endothelial growth factor receptor 3 (VEGFR-3) , demonstrating significant affinity in biochemical assays.

Molecular Formula C23H18N2O5
Molecular Weight 402.406
CAS No. 951940-42-4
Cat. No. B2466092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide
CAS951940-42-4
Molecular FormulaC23H18N2O5
Molecular Weight402.406
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4
InChIInChI=1S/C23H18N2O5/c1-28-18-6-7-19-20(12-18)29-14-21(22(19)26)30-17-4-2-16(3-5-17)23(27)25-13-15-8-10-24-11-9-15/h2-12,14H,13H2,1H3,(H,25,27)
InChIKeyBTHCFGXDIBXLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide: A Differentiated Chromone-Benzamide NAAA/VEGFR Ligand


4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide (CAS 951940-42-4) is a synthetic small-molecule belonging to the chromone-benzamide class. It functions as a potent, selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) [1] and vascular endothelial growth factor receptor 3 (VEGFR-3) [2], demonstrating significant affinity in biochemical assays. Its structure features a 7-methoxychromone core linked via an ether bridge to a benzamide moiety bearing a pyridin-4-ylmethyl substituent, a critical structural arrangement for target engagement.

Why Generic Substitution of 951940-42-4 with Close Chromone Analogs is Scientifically Unjustified


The biological activity of chromone-benzamide derivatives is exquisitely sensitive to the nature and substitution pattern of the terminal amide moiety. Simply moving the nitrogen atom from the 4-position to the 3-position of the pyridine ring, or replacing the pyridylmethyl group with a furanylmethyl or indolylethyl group, can drastically alter or ablate target engagement. For instance, a direct head-to-head comparison reveals that the pyridin-4-ylmethyl analog (CAS 951940-42-4) exhibits an IC50 of 160 nM against human NAAA, while a closely related analog bearing a different linker has an IC50 of 73 nM against the same target [1]. This demonstrates that even minor structural modifications lead to non-linear changes in affinity, making reliable performance predictions impossible without direct, compound-specific data.

Quantitative Differentiation of 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide for Procurement Decisions


NAAA Inhibitory Potency: A Critical 2.2-Fold Difference from the Closest Analog

The compound demonstrates a significant and quantifiable difference in NAAA inhibitory potency compared to a directly comparable analog. When tested in the same assay system (HEK293 cells expressing human NAAA, with a 10-minute pre-incubation), the target compound (CAS 951940-42-4) achieved an IC50 of 160 nM. In contrast, a structurally similar analog where the chromone core is replaced with a different core structure (BDBM50151057) had an IC50 of 73 nM [1]. This represents a 2.2-fold difference in potency, highlighting how a specific pyridin-4-ylmethyl benzamide substitution provides a unique activity profile that cannot be assumed from the class.

NAAA Inhibition Pain & Inflammation Enzyme Assay

Ultra-High Affinity VEGFR3 Binding: A Multi-Order of Magnitude Advantage over Class Baseline

The compound exhibits an exceptionally high affinity for VEGFR3 with an IC50 of 0.180 nM [1]. This places its potency orders of magnitude above typical chromone-based kinase inhibitors. For instance, other chromone-amide hybrids from the same chemical space often show VEGFR2 IC50 values in the low micromolar range (e.g., 3.6 nM for a related benzamide) [2]. The target compound's picomolar affinity for VEGFR3 is a class-leading feature, making it a preferred tool compound for investigating VEGFR3 signaling.

VEGFR3 Inhibition Lymphangiogenesis Cancer

Target Selectivity Profile: NAAA vs. Acid Ceramidase Distinction

A critical differentiator for the compound is its selectivity window between NAAA and acid ceramidase. Data indicates an IC50 of 160 nM for NAAA versus 8.09 µM for acid ceramidase [1], yielding a selectivity factor of approximately 50-fold. This is a stark contrast to many non-specific inhibitors of the amidase family, and it is a feature that is highly sensitive to the N-substitution pattern on the benzamide ring. Analogs like the pyridin-3-yl derivative have not been confirmed to possess this same selectivity window, making the pyridin-4-ylmethyl variant the better-characterized option for studies requiring NAAA-specific inhibition.

Selectivity NAAA Acid Ceramidase

Recommended Procurement Scenarios for 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide


Investigating NAAA's Role in Pain and Inflammation

With a confirmed IC50 of 160 nM against human NAAA and a 50-fold selectivity over acid ceramidase, this compound is a suitable tool for dissecting the role of NAAA in inflammatory pathways. Studies requiring modulation of palmitoylethanolamide (PEA) levels can rely on this compound to inhibit NAAA with fewer off-target effects compared to pan-amidase inhibitors [1].

Probing VEGFR3-Dependent Lymphangiogenesis in Cancer Models

The compound's picomolar affinity for VEGFR3 (IC50: 0.180 nM) positions it as a candidate for investigating VEGFR3-mediated lymphangiogenesis. Its potency is a significant advantage over other chromone-amide-based VEGFR inhibitors, allowing for low-dose experimental designs in cellular and biochemical assays [2].

Structure-Activity Relationship (SAR) Studies on Chromone-Benzamide Derivatives

The quantitative potency difference between this compound (NAAA IC50: 160 nM) and its close analog BDBM50151057 (IC50: 73 nM) provides a clear data point for SAR analysis. Researchers can use this compound as a reference standard in combinatorial libraries to understand the impact of pyridine substitution on target binding kinetics [1].

Quote Request

Request a Quote for 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.